molecular formula C6H4BF4NO2 B6310040 3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid CAS No. 2096337-73-2

3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B6310040
CAS No.: 2096337-73-2
M. Wt: 208.91 g/mol
InChI Key: WNZKMQKVWZYROZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid is a high-value, polyfunctionalized heteroaromatic boronic acid designed for advanced research and development applications. Its structure incorporates two privileged motifs in modern chemistry: the boronic acid group and the trifluoromethylpyridine scaffold. Boronic acids are renowned for their critical role in Suzuki-Miyaura cross-coupling reactions, a transformative method for constructing carbon-carbon bonds in the synthesis of complex biaryl systems, which are prevalent in active pharmaceutical ingredients (APIs) and functional materials . Furthermore, boronic acids are increasingly investigated as reversible covalent inhibitors in medicinal chemistry, capable of interacting with biological membranes and target proteins at physiological conditions, making them relevant for developing anti-biofilm and antimicrobial agents . The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the design of agrochemicals and pharmaceuticals. The presence of the fluorine atom and the pyridine ring is known to bestow distinctive physical-chemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability . In agrochemicals, TFMP derivatives are essential structural components in numerous commercial herbicides, insecticides, and fungicides . In the pharmaceutical industry, an estimated 40% of approved drugs contain fluorine, with the -CF3 group being a common pharmacophore due to its strong electron-withdrawing nature and ability to modulate biological activity . This compound serves as a versatile building block for the synthesis of molecules with potential activity in these fields. It is offered for research purposes as a key synthetic intermediate to accelerate innovation in drug discovery and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKMQKVWZYROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190987
Record name Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-73-2
Record name Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of 3-Fluoro-2-(trifluoromethyl)pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Comparison with Similar Compounds

Structural Analogs with Halogen or Alkoxy Substituents

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
  • Molecular Formula: C₆H₄BClF₃NO₂
  • Molecular Weight : 225.36 g/mol
  • Key Differences: Chlorine at position 2 replaces fluorine, increasing molecular weight (Cl: 35.45 vs. F: 19.00).
3-Chloro-2-methoxypyridine-4-boronic acid
  • Molecular Formula: C₆H₇BClNO₃
  • Molecular Weight : 187.4 g/mol
  • Key Differences :
    • Methoxy group at position 2 is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group.
    • Reduced steric hindrance (methoxy smaller than trifluoromethyl) may improve accessibility of the boronic acid moiety in reactions .

Analogs with Sulfur or Nitrogen-Based Substituents

3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid
  • Molecular Formula: C₆H₅BF₃NO₂S (estimated)
  • Key Differences :
    • Thiomethyl group (S-CH₃) at position 2 introduces electron-donating properties, reducing the boronic acid’s electrophilicity.
    • Sulfur’s polarizability may alter solubility and coordination behavior in metal-catalyzed reactions .
3-Fluoro-2-(4-Morpholino)pyridine-4-boronic acid pinacol ester
  • Molecular Formula : C₁₅H₂₀BF₃N₂O₃ (pinacol ester)
  • Pinacol ester protection stabilizes the boronic acid but requires deprotection before use in cross-couplings .

Electronic and Steric Effects

  • Electron-Withdrawing Effects :
    • The trifluoromethyl group (-CF₃) and fluorine in the target compound create a strong electron-deficient pyridine ring, enhancing electrophilicity at the boron center. This contrasts with analogs like 2-methoxy derivatives, where electron-donating groups reduce reactivity .
  • Steric Hindrance :
    • The trifluoromethyl group introduces significant steric bulk, which may hinder access to the boron atom in sterically demanding reactions. Chlorine or methoxy substituents (smaller groups) mitigate this issue .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • The target compound’s electron-withdrawing groups stabilize the borate intermediate, improving coupling efficiency. For example, it outperforms 3-thiophenylboronic acid () in reactions requiring electron-deficient partners.
    • Chlorinated analogs (e.g., 2-chloro-6-CF₃-pyridine-4-boronic acid) exhibit lower reactivity due to weaker electron withdrawal .

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-2-(trifluoromethyl)pyridine-4-boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenated pyridine precursors subjected to palladium-catalyzed borylation. A validated route includes:

  • Starting material : A halogenated derivative (e.g., 3-fluoro-2-(trifluoromethyl)pyridine-4-bromide).
  • Reagents : Bis(pinacolato)diboron (B₂Pin₂) or boronic acid esters.
  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
  • Conditions : Anhydrous solvents (THF, DMF), temperatures of 80–100°C, and inert atmosphere (N₂/Ar) .
    Yield optimization requires careful control of stoichiometry (1:1.2 substrate-to-boron reagent ratio) and purification via column chromatography or recrystallization. Impurities often arise from incomplete halogen displacement or boronic acid protodeboronation, mitigated by low-temperature quenching and acidic workup .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to its substituents?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorine and trifluoromethyl (-CF₃) groups. Challenges include signal splitting due to coupling with adjacent protons or boron.
  • ¹¹B NMR : Identifies boronic acid integrity (δ ~30 ppm for free acid; shifts with hydration or esterification).
  • HRMS (ESI/APCI) : Ensures molecular ion ([M+H]⁺) matches C₇H₅BF₄NO₂ (calc. 228.03).
  • XRD : Resolves steric effects of -CF₃ and boron geometry but requires high-purity crystals .
    Challenges: Overlapping signals in ¹H NMR due to -CF₃ deshielding; boronic acid instability under prolonged light exposure necessitates fresh sample preparation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The -CF₃ group exerts strong electron-withdrawing effects, enhancing boron’s electrophilicity and accelerating transmetallation in Suzuki couplings. However, steric bulk may hinder access to the boron center. Key strategies include:

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand improves steric tolerance.
  • Solvent optimization : Mixed DMF/H₂O (3:1) enhances solubility of aryl halides.
  • Base choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) balances reactivity and minimizes protodeboronation .
    Example reaction with 4-bromoacetophenone achieves >85% yield under these conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Methodological Answer: Discrepancies often stem from:

  • Ligand effects : Bulky ligands (e.g., XPhos) may improve turnover but reduce substrate compatibility.
  • Boronic acid hydration : Anhydrous conditions (molecular sieves) prevent boroxine formation, which reduces reactivity.
  • Substrate electronic effects : Electron-deficient aryl halides pair better with -CF₃-substituted boronic acids.
    Validation protocol :

Standardize reaction conditions (solvent, catalyst loading, temperature).

Use internal controls (e.g., phenylboronic acid) to benchmark activity.

Monitor reaction progress via ¹⁹F NMR or LC-MS to detect intermediates/byproducts .

Q. What strategies optimize regioselectivity when using this compound in nucleophilic substitution reactions?

Methodological Answer: The -CF₃ group directs nucleophiles to the para-position relative to boron due to its meta-directing nature. For example:

  • Nucleophilic aromatic substitution (SNAr) : Use K₂CO₃ in DMSO at 120°C with azide or thiol nucleophiles.
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at -78°C to functionalize positions adjacent to boron.
    Key SNAr with NaN₃ yields 4-azido derivatives with >90% regioselectivity, confirmed by ¹⁹F NMR .

Q. How is this compound applied in medicinal chemistry for kinase inhibitor development?

Methodological Answer: The boronic acid moiety enables modular incorporation into heterocyclic scaffolds targeting kinase ATP-binding pockets. Case study:

  • JAK inhibitors : Couple with pyrazolopyrimidine cores via Suzuki-Miyaura to generate analogs with IC₅₀ < 10 nM .
  • Structural insights : The -CF₃ group enhances membrane permeability (logP ~2.5) and metabolic stability (t₁/₂ > 4 hrs in microsomes) .
    Synthetic workflow :

Couple with a piperidine-containing intermediate.

Functionalize the azetidine ring for target engagement.

Validate via kinase profiling (e.g., Eurofins Panlabs panel) .

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